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Compound of Interest

4-(1-Aminopropyl)phenol
Compound Name:
hydrochloride

Cat. No. B1292816

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 4-(1-
Aminopropyl)phenol hydrochloride. Due to the limited availability of published experimental
spectra for this specific molecule, this document presents a set of predicted and representative
data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
analyses. The methodologies provided are based on standard laboratory protocols for the
analysis of small organic molecules.

Chemical Structure and Properties
e Chemical Name: 4-(1-Aminopropyl)phenol hydrochloride
e Molecular Formula: CoH14CINO

e Molecular Weight: 187.67 g/mol
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e Structure:

(Image of the free base, 4-(1-Aminopropyl)phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
molecules. Below are the predicted *H and 3C NMR spectral data for 4-(1-
Aminopropyl)phenol hydrochloride.

'H NMR Data (Predicted)

Table 1: Predicted *H NMR Chemical Shifts

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~7.2-7.4 d 2H Ar-H (ortho to -CH)
~6.8-7.0 d 2H Ar-H (meta to -CH)
~4.1-4.3 t 1H -CH(NHs+)-
~1.8-2.0 m 2H -CH2-
~09-1.1 t 3H -CHs
~8.0-9.0 br s 3H -NHs+
~9.5-10.5 brs 1H Ar-OH

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlets for the
amine and hydroxyl protons are due to chemical exchange and hydrogen bonding.
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3C NMR Data (Predicted)

Table 2: Predicted 3C NMR Chemical Shifts

Chemical Shift (ppm) Assighment

~155 - 158 Ar-C (C-OH)

~130 - 132 Ar-C (quaternary)
~128 - 130 Ar-CH (ortho to -CH)
~115-117 Ar-CH (meta to -CH)
~55 - 58 -CH(NHs*)-

~28 - 31 -CH2-

~10-12 -CHs

Experimental Protocol for NMR Spectroscopy

A sample of 4-(1-Aminopropyl)phenol hydrochloride (5-10 mg) is dissolved in a suitable
deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds) or methanol-d4 (CDsOD),
containing a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm). The
choice of solvent is crucial, especially for amine hydrochlorides, to ensure good solubility and
minimize signal broadening. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

e 1H NMR Acquisition: Standard one-dimensional proton spectra are acquired with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Proton-decoupled *3C NMR spectra are obtained. Techniques such as
DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to
differentiate between CH, CHz, and CHs groups.

o Data Processing: The raw data is processed using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and integration of the signals.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Data (Representative)

Table 3: Representative IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

3200 - 3500 Broad, Strong O-H stretch (phenol)

2800 - 3100 Broad, Strong N-H stretch (ammonium salt)
2960 - 2850 Medium C-H stretch (aliphatic)
~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)
~1230 Strong C-O stretch (phenol)

~1100 Medium C-N stretch

Experimental Protocol for IR Spectroscopy

For a solid sample like 4-(1-Aminopropyl)phenol hydrochloride, the KBr pellet method is
commonly used.

o Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous
potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then
compressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample chamber is first recorded. The
KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is
recorded over a typical range of 4000 to 400 cm~1.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm™1).
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

MS Data (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment

151 [M-HCI]* (molecular ion of the free base)
134 [M-HCI-NHs]*

122 [M-HCI-C2Hs]*

107 [C7H70]* (hydroxytropylium ion)

Note: The fragmentation pattern is for the free base after the loss of HCI. The molecular ion of
the hydrochloride salt itself is typically not observed.

Experimental Protocol for Mass Spectrometry

Electron lonization (El) is a common method for the mass spectrometric analysis of small
organic molecules.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS). For a
salt, thermal decomposition in the ion source may lead to the analysis of the free base.

« lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a chemical compound like 4-(1-Aminopropyl)phenol hydrochloride.

Workflow for Spectroscopic Analysis of 4-(1-Aminopropyl)phenol hydrochloride
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Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for the spectroscopic characterization of 4-(1-
Aminopropyl)phenol hydrochloride. Researchers and scientists can utilize this predicted
data and the outlined protocols as a reference for their experimental work and in the
development of analytical methods for related compounds.

« To cite this document: BenchChem. [Spectroscopic Characterization of 4-(1-
Aminopropyl)phenol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1292816#spectral-data-for-4-1-
aminopropyl-phenol-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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